2,3-Dioxabicyclo[2.1.1]hexane
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Overview
Description
2,3-Dioxabicyclo[211]hexane is a unique bicyclic compound characterized by its two oxygen atoms and a highly strained three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dioxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the strained ring, leading to the formation of more stable compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-Dioxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Medicine: Researchers are exploring its potential as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2,3-Dioxabicyclo[2.1.1]hexane involves its interaction with molecular targets through its strained ring system. The compound can undergo ring-opening reactions, which release energy and drive various chemical processes. These reactions can interact with enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Similar in structure but lacks the oxygen atoms present in 2,3-Dioxabicyclo[2.1.1]hexane.
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with different ring sizes and properties.
Uniqueness
This compound is unique due to its two oxygen atoms and highly strained ring system. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
192656-84-1 |
---|---|
Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
2,3-dioxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChI Key |
SBUMWDXTSALOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1OO2 |
Origin of Product |
United States |
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